2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole
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Overview
Description
2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole: is a complex organic compound that features a benzo[d]thiazole ring, a piperidine ring, and a pyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and piperazine derivatives, have been reported to exhibit a wide range of biological activities . They have shown potential as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic agents .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have shown a range of effects, including antiviral, antipsychotic, antimicrobial, and anti-hiv-1 activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common route includes:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The benzo[d]thiazole and piperidine intermediates are then coupled using a suitable linker, often involving a carbonyl group to form the methanone bridge.
Final Assembly: The pyridine ring is introduced through a nucleophilic substitution reaction, often using a piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific receptors or enzymes. Its structure suggests it could be a candidate for developing treatments for neurological disorders or cancers.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar carbonyl bridge but different aromatic rings.
Cresol: A group of aromatic organic compounds with a hydroxyl group attached to a benzene ring.
Uniqueness
What sets 2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole apart is its combination of three distinct ring systems, which provides a unique scaffold for chemical modifications and potential biological activity. This structural complexity allows for a wide range of functionalization possibilities, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS/c28-21(26-14-12-25(13-15-26)20-9-3-4-10-23-20)17-6-5-11-27(16-17)22-24-18-7-1-2-8-19(18)29-22/h1-4,7-10,17H,5-6,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLHNAWXZBKUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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